3-(氨甲基)-1lambda6-噻环-1,1-二酮盐酸盐

描述

Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are used in a variety of applications, including as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of aminomethyl compounds can involve various methods. For instance, the synthesis of 3-methylamino-1-phenyl-1-propanol involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid .

Molecular Structure Analysis

The molecular structure of aminomethyl compounds can be analyzed using various techniques, such as NMR spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Aminomethyl compounds can undergo various chemical reactions. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .

Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can be determined using various analytical techniques. For instance, the most widely used method for analyzing metformin hydrochloride, an aminomethyl compound, is HPLC combined with spectrophotometry .

科学研究应用

聚合催化剂

一项关于与谷氨酸相关的衍生物的有机催化开环聚合的研究,展示了 3-(氨甲基)-1lambda6-噻环-1,1-二酮盐酸盐在聚合物化学中的潜在应用。该研究说明了在温和条件下的受控聚合,突出了该化合物在合成带有侧链羧酸的多(α-羟基酸)中的用途,为具有特定功能特性的新型材料提供了途径(Olivier Thillaye du Boullay et al., 2010)。

抗癌活性

包含 3-(氨甲基)-1lambda6-噻环-1,1-二酮盐酸盐结构基序的新型噻吩并色满衍生物的合成和表征显示出中等的抗癌活性。这表明其在设计新的治疗剂中的潜在应用。具体而言,这些化合物对 HepG2 癌细胞系表现出活性,表明它们在抗癌药物开发中的潜在用途(S. Vaseghi et al., 2021)。

化学合成

在化学合成的领域中,3-(氨甲基)-1lambda6-噻环-1,1-二酮盐酸盐及其衍生物已被用于合成复杂的分子结构。例如,6-甲基嘧啶-2,4(1H,3H)-二酮与 2-氯甲基硫代环丙烷的反应证明了该化合物在生成具有潜在生物活性的新结构方面的多功能性。这项工作强调了该化合物在促进多种化学反应中的作用,导致合成具有多种生物和药理特性的化合物(V. Kataev et al., 2018)。

降压活性

对含有不同氧化态硫的噻环环的嘧啶-2,4-(1H,3H)-二酮衍生物的研究,这些衍生物与 3-(氨甲基)-1lambda6-噻环-1,1-二酮盐酸盐的核心结构相关,揭示了具有显着降压活性的化合物。这些发现为开发新的降压药开辟了道路,证明了 3-(氨甲基)-1lambda6-噻环-1,1-二酮盐酸盐衍生物在心血管药物发现中的潜力(V. Kataev et al., 2014)。

作用机制

Target of Action

The primary target of 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride, also known as GSK3036656, is the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mycobacterium tuberculosis .

Mode of Action

GSK3036656 interacts with its target, LeuRS, by inhibiting its function . LeuRS has two catalytic sites, an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNA^Leu . GSK3036656 inhibits these functions, thereby disrupting protein synthesis in Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of LeuRS disrupts the protein synthesis pathway in Mycobacterium tuberculosis. This disruption affects the downstream effects of protein synthesis, including cell growth and replication

Pharmacokinetics

It is known that the compound shows potent inhibition of mtb leurs and in vitro antitubercular activity . It is also highly selective for the Mtb LeuRS enzyme

Result of Action

The result of the action of 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride is the inhibition of protein synthesis in Mycobacterium tuberculosis, leading to the disruption of cell growth and replication . This makes the compound a potential candidate for the treatment of tuberculosis .

安全和危害

未来方向

Research into aminomethyl compounds is ongoing, with potential applications in various fields. For instance, new heterocyclic amino acid derivatives containing azetidine and oxetane rings have been synthesized and evaluated for their antimicrobial properties . Additionally, a novel series of 3-aminomethyl 4-halogen benzoxaboroles have been synthesized and evaluated as potential inhibitors of Mycobacterium tuberculosis leucyl-tRNA synthetase .

属性

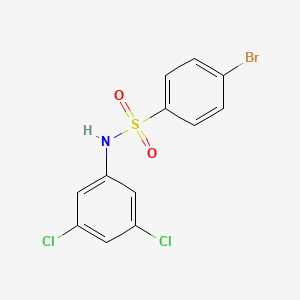

IUPAC Name |

(1,1-dioxothietan-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c5-1-4-2-8(6,7)3-4;/h4H,1-3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQLYCGEJHFJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1909318-80-4 | |

| Record name | 3-(aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2958089.png)

![3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2958095.png)

![N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2958097.png)

![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2958105.png)

![3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide trihydrochloride](/img/structure/B2958106.png)